Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride
Description
This ruthenium(II) complex, marketed as catMETium® RF 4 (CAS 1190427‑51‑0), is a highly specialized organometallic catalyst designed for olefin metathesis reactions. Its molecular formula is C₄₃H₅₂Cl₂N₃PRuS, with a formula weight (FW) of 845.91 g/mol . Structurally, it features:
- A tricyclohexylphosphine (PCy₃) ligand, which enhances steric bulk and stabilizes the metal center.
- A 2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene ligand, a nitrogen-heterocyclic carbene (NHC) that provides strong σ-donation and moderate π-backbonding.
- A 2-thienylmethylene ligand, which influences electron density and catalytic activity.
- Two chloride counterions.
Developed in collaboration with Evonik and protected under US Patent 6635768, it is available as a violet-to-brown powder with ≥95% purity for research applications . Its primary use lies in facilitating ring-closing metathesis (RCM), cross-metathesis (CM), and polymerization reactions, particularly for challenging substrates requiring high catalyst stability .
Properties
IUPAC Name |
dichloro-(thiophen-2-ylmethylidene)-(2,4,5-triphenyl-1,2,4-triazol-3-ylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3.C18H33P.C5H4S.2ClH.Ru/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h1-15H;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWZLDSTBDDABJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=NN(C(=[Ru](=CC3=CC=CS3)(Cl)Cl)N2C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52Cl2N3PRuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190427-51-0 | |
| Record name | 1190427-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a complex compound that features ruthenium as the central metal atom coordinated with various organic ligands. This compound has garnered attention due to its potential biological activities and applications in catalysis and medicinal chemistry.
Anticancer Properties
Research has demonstrated that ruthenium complexes exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Antimicrobial Activity
Ruthenium-based compounds have also been explored for their antimicrobial properties. Some studies indicate that these complexes can inhibit the growth of various bacteria and fungi. The presence of triphenyl groups in the ligand structure enhances the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.
Enzyme Inhibition
Certain ruthenium complexes have shown potential as enzyme inhibitors. For example, they may act on metalloproteins or enzymes involved in cancer metabolism. The coordination of ruthenium with specific ligands can modulate the enzyme's active site and affect its function.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines while showing lower toxicity towards normal cells.
Case Studies
- Cytotoxic Activity in Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The IC50 values varied depending on the cell line but were generally below 20 µM.
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against both Gram-positive and Gram-negative bacteria.
- Enzyme Interaction : Kinetic studies suggested that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression.
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | - |
| Cytotoxicity | MCF7 | 12 | - |
| Antimicrobial | E. coli | - | 64 |
| Antimicrobial | S. aureus | - | 32 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally and functionally analogous compound to catMETium® RF 4 is catMETium® RF 3 (CAS 1190427‑50‑9). Below is a detailed comparison based on molecular structure, ligand effects, and catalytic performance:
Table 1: Structural and Functional Comparison
Key Insights:
Ligand Architecture :
- RF 4 employs a triazolylidene core with phenyl substituents, offering a less bulky but electronically tunable NHC. This enhances reactivity toward less hindered alkenes .
- RF 3 uses a methyl/trimethylphenyl-substituted imidazolylidene , which increases steric shielding around the Ru center. This improves stability and selectivity for bulky substrates but may reduce reaction rates .
Performance in Metathesis: RF 4 is ideal for high-yield RCM of medium-sized rings (e.g., 8–12 membered) due to its balanced ligand system . RF 3 excels in asymmetric CM and polymerization of sterically demanding monomers (e.g., trisubstituted alkenes), where its bulky ligands prevent catalyst deactivation .
Thermal Behavior :
Both compounds exhibit thermal decomposition above 230°C, consistent with Ru-NHC complexes. However, RF 3 ’s bulkier ligands delay decomposition by ~10–15°C compared to RF 4 , as inferred from analogous studies .
Patent and Synthesis :
Both catalysts are synthesized under US Patent 6635768 , sharing a common Ru precursor and ligand-exchange methodology. The primary distinction lies in the NHC ligand synthesis .
Q & A
Q. How is the compound synthesized, and what are the critical steps to ensure purity?
The synthesis involves ligand coordination to a ruthenium center. Key steps include:
- Reacting a ruthenium precursor (e.g., RuCl₂(PPh₃)₃) with tricyclohexylphosphine (PCy₃) and carbene ligands under inert conditions .
- Purification via column chromatography or recrystallization to remove unreacted ligands and byproducts.
- Purity verification using elemental analysis (>95%) and NMR spectroscopy to confirm ligand ratios . Critical Note: Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the ruthenium complex .
Q. What spectroscopic techniques are used to characterize the compound?
- NMR Spectroscopy : ¹H and ³¹P NMR confirm ligand coordination and absence of free phosphine .
- X-ray Crystallography : Resolves the octahedral geometry around Ru(II) and ligand spatial arrangement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (FW: 845.91 g/mol) and isotopic patterns .
Q. What are the primary catalytic applications in organic synthesis?
The compound is a robust catalyst for:
- Olefin Metathesis : Facilitating ring-closing and cross-metathesis reactions in inert solvents (e.g., dichloromethane) at 40–60°C .
- Hydrogenation : Catalyzing alkene reduction under H₂ pressure (1–5 atm) with triethylamine as a base . Key Limitation: Sensitivity to air/moisture requires strict Schlenk-line techniques .
Advanced Research Questions
Q. How do ligand substitutions influence catalytic activity and selectivity?
- Phosphine Ligands : Replacing PCy₃ with bulkier phosphines (e.g., PPh₃) reduces steric hindrance, altering turnover frequency (TOF) in metathesis .
- Carbene Ligands : Triazolylidene vs. imidazolylidene ligands modulate electronic properties (σ-donation/π-backbonding), impacting reaction rates. Use cyclic voltammetry to compare redox potentials . Methodology: Synthesize analogues (e.g., catMETium® RF 3/RF 4) and benchmark against parent compound in standardized reactions .
Q. How to resolve contradictions in reaction yields across different studies?
- Variable Control : Standardize substrate purity, solvent degassing, and catalyst loading (typically 1–5 mol%) .
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify side reactions (e.g., ligand decomposition) .
- Statistical Analysis : Apply factorial design (e.g., ANOVA) to isolate factors like temperature or stirring rate impacting reproducibility .
Q. What methodologies are used to study the reaction mechanism?
- Isotopic Labeling : Introduce deuterated substrates (e.g., D₂C=CH₂) to track hydrogen transfer pathways in hydrogenation .
- Computational Modeling : DFT calculations (e.g., B3LYP/def2-TZVP) map transition states and predict regioselectivity in metathesis .
- Operando Spectroscopy : Pair GC-MS with XAFS to correlate catalytic activity with Ru oxidation state changes during turnover .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
